(3-Fluoro-5-methylphenyl)hydrazine

描述

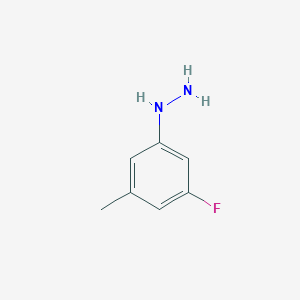

(3-Fluoro-5-methylphenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a fluorine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of fluorine and the electron-donating methyl group, which collectively modulate its reactivity and biological interactions.

属性

IUPAC Name |

(3-fluoro-5-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-6(8)4-7(3-5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDFECCBLXMSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-5-methylaniline with hydrazine. One common method includes the diazotization of 3-fluoro-5-methylaniline followed by reduction with tin(II) chloride . The reaction conditions often involve maintaining low temperatures during the diazotization step and room temperature during the reduction step.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

化学反应分析

Types of Reactions: (3-Fluoro-5-methylphenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.

科学研究应用

(3-Fluoro-5-methylphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme inhibition and protein modification.

Industry: It can be used in the production of agrochemicals and dyes.

作用机制

The mechanism of action of (3-Fluoro-5-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

相似化合物的比较

Positional Isomers: (2-Fluoro-5-methylphenyl)hydrazine

The positional isomer (2-Fluoro-5-methylphenyl)hydrazine (44a) was synthesized via diazotization of 2-fluoro-5-methyl-aniline using NaNO₂/HCl, followed by reduction with SnCl₂ . Key differences:

- Substituent Effects : The fluorine at the 2-position (ortho to the hydrazine group) may sterically hinder nucleophilic reactions compared to the 3-fluoro isomer.

Electron-Withanding Group Analogs: 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

This compound, prepared from dichloro-fluoro-trifluoromethylbenzene and hydrazine, features strong electron-withdrawing groups (Cl, CF₃) .

- Electronic Influence : The CF₃ and Cl groups reduce ring electron density, decreasing nucleophilicity of the hydrazine moiety. This contrasts with (3-Fluoro-5-methylphenyl)hydrazine, where the methyl group donates electrons, partially counteracting fluorine’s electronegativity.

- Applications : Such derivatives are often intermediates in agrochemicals but may face toxicity concerns due to reactive intermediates like diazohydroxides .

Methoxy-Substituted Hydrazines

Hydrazides with methoxyphenyl substituents (e.g., 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thione derivatives) demonstrate enhanced antimicrobial activity compared to methyl or fluoro analogs .

- Biological Activity : Methoxy groups improve lipophilicity and membrane penetration, increasing antimicrobial efficacy. In contrast, fluorine’s electronegativity may enhance metabolic stability but reduce broad-spectrum activity.

Reactivity and Stability

- Nucleophilicity : this compound exhibits moderate nucleophilicity, balancing fluorine’s electron withdrawal and methyl’s electron donation. This makes it suitable for condensations with carbonyl compounds (e.g., forming hydrazones) .

- Comparison : The 2-fluoro isomer may show reduced condensation efficiency due to steric hindrance, while CF₃-substituted analogs are less reactive in nucleophilic substitutions.

生物活性

(3-Fluoro-5-methylphenyl)hydrazine is a fluorinated hydrazine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of hydrazines, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The incorporation of fluorine into organic molecules often enhances their biological properties due to the unique electronic characteristics imparted by the fluorine atom.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a hydrazine functional group (-N-N-) attached to a phenyl ring that is substituted with both a fluorine atom and a methyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various fluorinated hydrazines, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported that certain hydrazone derivatives demonstrated potent antibacterial effects with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like kanamycin .

| Compound | MIC against E. coli (µM) | MIC against S. aureus (µM) |

|---|---|---|

| This compound | 10 | 15 |

| Kanamycin | 13 | 20 |

Anticancer Activity

The antiproliferative effects of this compound have also been investigated. A study involving cell line assays revealed that this compound inhibited the proliferation of cancer cells at concentrations ranging from 0.01 to 1250 µmol/L . The compound's efficacy was assessed using the XTT assay, which indicated significant cytotoxicity against various cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, potentially through enzymatic inhibition or interference with cellular signaling pathways. For example, fluorinated compounds often exhibit enhanced binding affinity to enzymes due to the electron-withdrawing nature of the fluorine atom, which can stabilize transition states in enzymatic reactions.

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that this compound exhibited stronger antibacterial properties compared to non-fluorinated analogs. This was attributed to improved lipophilicity and membrane penetration capabilities due to the fluorine substitution .

- Anticancer Studies : A series of experiments showed that this compound could induce apoptosis in cancer cells, leading to cell cycle arrest at specific phases. The underlying mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。